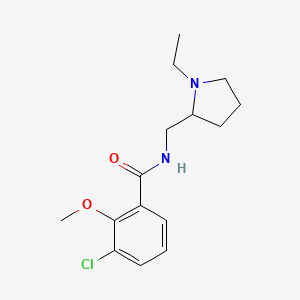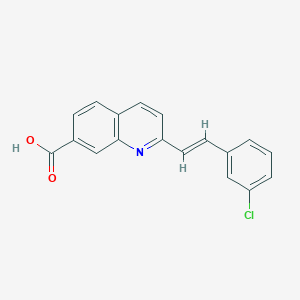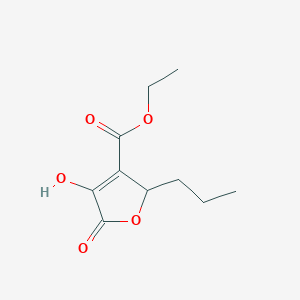![molecular formula C16H23NO2 B12879710 1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one CAS No. 918830-50-9](/img/structure/B12879710.png)
1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone is a chiral oxazolidine derivative. Oxazolidines are a class of heterocyclic compounds containing nitrogen and oxygen in a five-membered ring. The presence of the chiral center in this compound makes it an interesting subject for stereochemical studies and applications in asymmetric synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone typically involves the cyclization of appropriate amino alcohols with ketones or aldehydes. One common method is the reaction of (S)-2-amino-2,4,4-trimethylpentan-3-ol with benzyl bromide under basic conditions to form the oxazolidine ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Purification methods such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxazolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The chiral center plays a crucial role in binding specificity and activity. The oxazolidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone: The enantiomer of the compound with different stereochemical properties.
1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)propanone: A homolog with a longer carbon chain.
1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)butanone: Another homolog with an even longer carbon chain.
Uniqueness
(S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone is unique due to its specific chiral center and the presence of the benzyl group, which can influence its reactivity and interactions in asymmetric synthesis and biological systems.
Propiedades
Número CAS |
918830-50-9 |
|---|---|
Fórmula molecular |
C16H23NO2 |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
1-[(4S)-4-benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethanone |
InChI |
InChI=1S/C16H23NO2/c1-12(18)17-14(11-13-9-7-6-8-10-13)15(2,3)19-16(17,4)5/h6-10,14H,11H2,1-5H3/t14-/m0/s1 |
Clave InChI |
MGJRMTCQZODDOH-AWEZNQCLSA-N |
SMILES isomérico |
CC(=O)N1[C@H](C(OC1(C)C)(C)C)CC2=CC=CC=C2 |
SMILES canónico |
CC(=O)N1C(C(OC1(C)C)(C)C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate](/img/structure/B12879643.png)
![3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879648.png)

![4-(2-(4-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12879667.png)

![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)




![5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B12879694.png)
![2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12879713.png)
